molecular formula C10H5Br5O2 B099571 Perbromophenyl methacrylate CAS No. 18967-31-2

Perbromophenyl methacrylate

Cat. No. B099571
CAS RN: 18967-31-2
M. Wt: 556.7 g/mol
InChI Key: OFZRSOGEOFHZKS-UHFFFAOYSA-N
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Description

Perbromophenyl methacrylate is not directly mentioned in the provided papers. However, the papers discuss various methacrylate monomers and copolymers, which can provide insights into the properties and behaviors that perbromophenyl methacrylate might exhibit. Methacrylate monomers are known for their ability to form polymers with diverse properties, which can be tailored by modifying the side groups attached to the methacrylate backbone .

Synthesis Analysis

The synthesis of methacrylate monomers and their copolymers typically involves reactions with methacryloyl chloride. For example, 4-biphenyl methacrylate (BPM) was synthesized by reacting 4-biphenyl phenol with methacryloyl chloride in the presence of triethylamine as a catalyst . Similarly, N-phenyl methacrylamide (PMA) was synthesized by reacting methacryloyl chloride with aniline . These methods suggest that perbromophenyl methacrylate could be synthesized through a similar reaction involving the corresponding brominated phenol or amine and methacryloyl chloride.

Molecular Structure Analysis

The molecular structure of methacrylate monomers is confirmed using spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques provide detailed information about the chemical environment of the protons and carbons within the molecule, which is crucial for confirming the successful synthesis of the desired monomer. The structure of perbromophenyl methacrylate would likely be analyzed using similar methods to ensure the correct bromination pattern and attachment of the methacrylate group.

Chemical Reactions Analysis

Methacrylate monomers can undergo various chemical reactions, primarily polymerization to form polymers. For instance, copolymers of p-biphenyl acrylate with methyl methacrylate were prepared using free radical polymerization . The reactivity ratios of the monomers were determined, which are essential for understanding the copolymerization behavior . Perbromophenyl methacrylate would also be expected to participate in copolymerization reactions, potentially with different reactivity ratios due to the presence of bromine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of methacrylate polymers are influenced by the nature of the side groups. The glass transition temperature of copolymers increases with the content of certain methacrylate monomers . Thermogravimetric analysis shows that thermal stability can also vary with the composition of the copolymer . The introduction of bromine atoms in perbromophenyl methacrylate would likely affect these properties, potentially increasing the polymer's density and altering its thermal stability and glass transition temperature.

Scientific Research Applications

  • Use in Bromination of Organic Compounds Perbromophenyl methacrylate, a derivative of poly(methyl methacrylate) resin, has been utilized for the bromination of alkenes, carbonyl compounds, and arenes. This method stands out for its excellent yields, simplicity, and the ability to regenerate and reuse the polymeric by-product (Hassanein, Akelah, Selim, & El Hamshary, 1989).

  • Biocompatible Block Copolymers Synthesis Research indicates that derivatives of methacrylate, like 2-Methacryloyloxyethyl phosphorylcholine, are instrumental in creating biocompatible copolymers. These copolymers have significant biomedical applications, including the formation of cell-laden hydrogels and controlled architecture for studying cell-cell interactions (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003).

  • Alginate Methacrylate Hydrogels in Biomedical Applications Alginate methacrylate (ALMA) hydrogels, derived from methacrylates, are widely used in biomedical applications, particularly in tissue engineering. They enable the creation of microstructures with controlled architecture, critical for studying cellular morphogenesis and interactions, and have been successfully used in the regeneration of multiple tissues (Hasany, Talebian, Sadat, Ranjbar, Mehrali, Wallace, & Mehrali, 2021).

  • Dental Applications Gelatin Methacrylate Microspheres

    In dentistry, gelatin methacrylate (GMA) microspheres are used for controlled growth factor release. They offer an improved platform for growth factor delivery in tissue engineering and regenerative medicine, due to their tunable cross-linking density and enhanced binding capacity (Nguyen, McKinney, Miller, Bongiorno, & McDevitt, 2015).

  • Biocompatible Dental Restoratives Fluorinated bis-GMA, a methacrylate derivative, is explored for its potential in dental restorative composite materials. Its lower viscosity and higher hydrophobicity than traditional bisGMA make it an attractive candidate for dental applications (Srivastava, Wolska, Walkowiak-Kulikowska, Koroniak, & Sun, 2017).

  • Drug Delivery Systems Hydroxyethyl methacrylate-vinyl pirrolidone, a methacrylate-based polymer, has been evaluated for its potential in drug delivery systems, particularly for controlled local administration of hormones and growth factors (Gimeno, García-Esteo, García-Honduvilla, Bellón, Buján, & Román, 2002).

Future Directions

The future directions in the field of methacrylates involve the development of clean technologies based on renewable resources . There is also a growing interest in the use of biobased monomers for resin production .

properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZRSOGEOFHZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97889-13-9
Record name 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97889-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80172375
Record name Perbromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perbromophenyl methacrylate

CAS RN

18967-31-2
Record name Pentabromophenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18967-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perbromophenyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perbromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perbromophenyl methacrylate
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